molecular formula C10H8Cl2N2O B2443101 2-chloro-N-(5-chloro-2-cyanophenyl)propanamide CAS No. 743444-71-5

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide

Cat. No.: B2443101
CAS No.: 743444-71-5
M. Wt: 243.09
InChI Key: WASLAAXOUVHPOK-UHFFFAOYSA-N
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Description

“2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H8Cl2N2O . It has a molecular weight of 243.09 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The density of “this compound” is predicted to be 1.37±0.1 g/cm3 . The boiling point is predicted to be 427.6±45.0 °C .

Scientific Research Applications

Synthesis and Molecular Docking

2-Chloro-N-(5-Chloro-2-Cyanophenyl)Propanamide and related compounds have been synthesized and evaluated for their inhibitory potential against various biological targets. For example, a study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, demonstrating their biological activity as tyrosinase and melanin inhibitors. These compounds were synthesized, characterized, and their in vitro inhibitory potential evaluated, with one compound showing significant inhibitory activity and minimal toxicity, suggesting potential applications in depigmentation drug development (H. Raza et al., 2019).

Catalytic Applications

The rhodium-catalyzed cyanation of C(sp2)-H bonds of alkenes using environmentally benign reagents demonstrates the potential of this compound in facilitating the synthesis of diverse substituted acrylonitriles. This methodology supports the development of novel synthetic pathways, enhancing the production of pharmaceutical intermediates and other chemical compounds (Manthena Chaitanya & P. Anbarasan, 2015).

Solubility and Dissolution Studies

The solubility of related compounds in various solvent mixtures has been extensively studied to understand their dissolution properties better. These studies are crucial for pharmaceutical development, as they can influence drug formulation and bioavailability. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide was determined in different solvent mixtures, providing insights into optimizing drug formulations for enhanced therapeutic efficacy (Gladys Kate Pascual et al., 2017).

Asymmetric Synthesis and Enzymatic Studies

The asymmetric synthesis of chiral intermediates, such as 3-Chloro-1-Phenyl-1-Propanol, using microbial reductases, highlights the application of related compounds in producing antidepressant drugs. These studies showcase the potential of enzymatic reactions in achieving high enantioselectivity, crucial for developing pharmaceuticals with desired therapeutic properties (Y. Choi et al., 2010).

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-9-4-8(12)3-2-7(9)5-13/h2-4,6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASLAAXOUVHPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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